molecular formula C10H18N2 B13194571 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13194571
M. Wt: 166.26 g/mol
InChI Key: IWBDNHRSCUGIJT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C10H18N2. This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyrrolo[3,4-c]pyrrole core. It is primarily used for research purposes and serves as a valuable building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is operationally simple and utilizes easily available starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the receptor subtype and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing specialized ligands and studying specific biological interactions .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

5-cyclopropyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C10H18N2/c1-10-6-11-4-8(10)5-12(7-10)9-2-3-9/h8-9,11H,2-7H2,1H3

InChI Key

IWBDNHRSCUGIJT-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1CN(C2)C3CC3

Origin of Product

United States

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